2,2-Dimethyl-2,3-dihydrobenzofuran-5-carboxylic acid

Descripción general

Descripción

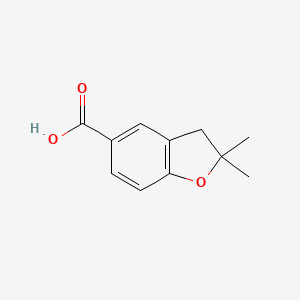

2,2-Dimethyl-2,3-dihydrobenzofuran-5-carboxylic acid is a chemical compound . It has an empirical formula of C11H12O3 . This compound is a derivative of benzofuran, a class of compounds that are ubiquitous in nature .

Synthesis Analysis

The synthesis of benzofuran derivatives, including 2,2-Dimethyl-2,3-dihydrobenzofuran-5-carboxylic acid, has been a subject of research . Various strategies have been developed, including the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones .Molecular Structure Analysis

The molecular structure of 2,2-Dimethyl-2,3-dihydrobenzofuran-5-carboxylic acid can be represented by the SMILES stringOC(=O)c1ccc2OCCc2c1 . Its molecular weight is 192.21 . Chemical Reactions Analysis

Benzofuran derivatives, including 2,2-Dimethyl-2,3-dihydrobenzofuran-5-carboxylic acid, have been used in various chemical reactions . For example, they have been used in the Suzuki-Miyaura cross-coupling reactions to prepare halogenated nucleosides .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2-Dimethyl-2,3-dihydrobenzofuran-5-carboxylic acid include its molecular weight of 192.21 and its solid form .Aplicaciones Científicas De Investigación

Chemical Reactions and Regioselectivity

Research by Hosokawa, Yamashita, Murahashi, and Sonoda (1976) on the regioselectivity of palladium(II)-induced intramolecular cyclization reveals the formation of various compounds, including 2,2-dimethyl-2,3-dihydrobenzofuran derivatives. The reaction's selectivity is influenced by the presence of sodium salts of carboxylic acids with different substituents (Hosokawa et al., 1976).

Insecticide Efficacy and Selective Toxicity

Fahmy, Chiu, and Fukuto (1974) highlight the selective toxicity of N-substituted biscarbamoyl sulfides, including 2,2-dimethyl-2,3-dihydrobenzofuran-5-carboxylic acid derivatives. These compounds demonstrate high effectiveness as insecticides with minimal mammalian toxicity (Fahmy et al., 1974).

Plant Growth Promotion and Inhibition of Enzymatic Degradation

Lee (1977) discusses how metabolites of the carbamate insecticide carbofuran, including 2,2-dimethyl-2,3-dihydrobenzofuran derivatives, stimulate plant growth. These metabolites also inhibit the enzymatic degradation of indole-3-acetic acid, suggesting their potential agricultural applications (Lee, 1977).

Pharmaceutical Synthesis and Biological Evaluation

Cheng et al. (2015) describe the design and synthesis of a compound incorporating a 2,2-dimethyl-2,3-dihydrobenzofuran scaffold. This compound, designed as a selective serotonin 2C agonist, demonstrates the pharmaceutical applications of 2,2-dimethyl-2,3-dihydrobenzofuran derivatives in developing novel drugs (Cheng et al., 2015).

Potential as Uricosuric Diuretic

Yonetani et al. (1987) explore the potential of 2,2-dimethyl-2,3-dihydrobenzofuran-5-carboxylic acid derivatives as new uricosuric diuretic agents. These compounds show promise in both rat and chimpanzee models, highlighting their potential in medical treatments (Yonetani et al., 1987).

Influence in Polymer Science

Wilsens et al. (2014) address the synthesis of novel poly(ester amide)s containing 2,5-furandicarboxylic acid derivatives. Their research into the properties of these compounds, including 2,2-dimethyl-2,3-dihydrobenzofuran variants, contributes to advancements in polymer science (Wilsens et al., 2014).

Direcciones Futuras

Benzofuran compounds, including 2,2-Dimethyl-2,3-dihydrobenzofuran-5-carboxylic acid, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research may focus on developing new therapeutic agents and improving the synthesis methods of these compounds .

Propiedades

IUPAC Name |

2,2-dimethyl-3H-1-benzofuran-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-11(2)6-8-5-7(10(12)13)3-4-9(8)14-11/h3-5H,6H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDPMZTWJZIRHMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C=CC(=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethyl-2,3-dihydrobenzofuran-5-carboxylic acid | |

CAS RN |

123656-34-8 | |

| Record name | 2,2-dimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B1316583.png)

![3-[(3-Methylbenzyl)oxy]benzoic acid](/img/structure/B1316595.png)

![(1S,2S,5R)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1316629.png)